5α-Androsta-2,16-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

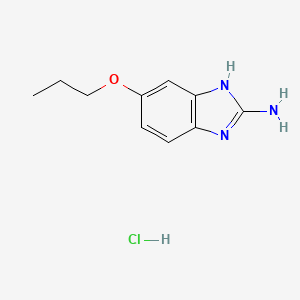

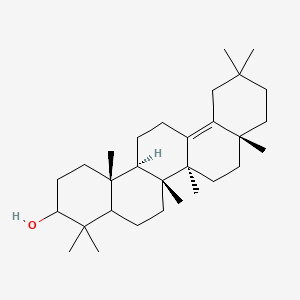

5α-Androsta-2,16-diene is an androgenic steroid hormone used in laboratory research to study the effects of androgens on the body. It is a synthetic derivative of testosterone, the primary male sex hormone. It is also a reactant used in the preparation of certain derivatives .

Synthesis Analysis

The synthesis of 5α-andrstan-3,16-dione from dehydroisoandrosterone can take 7 steps to reach the desired molecular structure of hydroxylation at the carbon 16-position . The synthesis involves several steps and days with additional characterization of the produced molecule to confirm its structure .Molecular Structure Analysis

The molecular formula of 5α-Androsta-2,16-diene is C19H28 . Its average mass is 256.426 Da and its mono-isotopic mass is 256.219116 Da .Chemical Reactions Analysis

The compound is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase, and can be converted into androstenone (a more potent and odorous pheromone) by 5α-reductase .Physical And Chemical Properties Analysis

The physical and chemical properties of 5α-Androsta-2,16-diene include a boiling point of 413.2±45.0 °C and a density of 1.07 . It should be stored in a sealed condition in a dry place at 2-8°C .Safety And Hazards

5α-Androsta-2,16-diene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing genetic defects, causing cancer, and damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

properties

CAS RN |

50588-44-8 |

|---|---|

Product Name |

5α-Androsta-2,16-diene |

Molecular Formula |

C₁₉H₂₈ |

Molecular Weight |

270.45 |

synonyms |

(5α)-Androsta-2,16-diene; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)